N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and a thiophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.
Hydroxylation: Introduction of the hydroxy group can be done via oxidation reactions, such as using osmium tetroxide or potassium permanganate.
Phenylethyl Group Addition: This step involves the alkylation of the intermediate compound with a phenylethyl halide under basic conditions.
Thiophenyl Group Introduction: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.
Benzamide Formation: Finally, the benzamide core is formed by reacting the intermediate with benzoyl chloride or benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium permanganate.
Reduction: The benzamide group can be reduced to an amine using reagents like lithium aluminum hydride or borane.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide: Lacks the cyclopropyl group.
N-(2-cyclopropyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide: Lacks the phenyl group.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide: Lacks the thiophenyl group.
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide is unique due to the combination of its cyclopropyl, hydroxy, phenylethyl, and thiophenyl groups, which confer distinct chemical and physical properties. This combination may result in unique biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c24-21(17-8-6-16(7-9-17)18-12-13-26-14-18)23-15-22(25,20-10-11-20)19-4-2-1-3-5-19/h1-9,12-14,20,25H,10-11,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNQIBQYVHWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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